3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
3-((4-Fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a benzothiadiazine derivative characterized by a fused benzo-thiadiazine dioxide core and a 4-fluorobenzylthio substituent at the 3-position.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c15-11-7-5-10(6-8-11)9-20-14-16-12-3-1-2-4-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMSFIVXTJVPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 4-fluorobenzyl chloride with 4H-benzo[e][1,2,4]thiadiazine-1,1-dioxide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiols or sulfides.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Activity : Studies indicate that derivatives of benzothiadiazine compounds possess significant antimicrobial properties. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against various bacterial strains, suggesting strong antibacterial efficacy .
- Antiviral Properties : Research into similar compounds has revealed potential antiviral effects, particularly against specific viral strains. The mechanism often involves the inhibition of viral replication pathways.
- Antihypertensive Effects : The compound interacts with ATP-sensitive potassium channels, leading to vasodilation and reduced blood pressure. This mechanism positions it as a potential antihypertensive agent.
- Antidiabetic Activity : Preliminary studies suggest that the compound may influence insulin secretion pathways, potentially offering therapeutic benefits for managing diabetes.
- Anticancer Potential : Investigations into the structure-activity relationship of benzothiadiazine derivatives have highlighted their ability to inhibit cancer cell growth. This includes effects on cell cycle regulation and apoptosis induction in various cancer cell lines .
Synthesis and Preparation Methods
The synthesis of 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following methods:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate sulfonamides and thiols under controlled conditions.
- Optimization Techniques : Reaction conditions such as temperature, solvent choice, and catalysts play critical roles in maximizing yield and purity.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiadiazine derivatives. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial properties compared to their counterparts .
Case Study 2: Anticancer Activity
Research conducted by Zhang et al. focused on the anticancer effects of halogenated benzothiadiazine derivatives. The study demonstrated that these compounds could significantly inhibit the proliferation of cancer cells in vitro and induce apoptosis through specific signaling pathways .
Mechanism of Action
The mechanism of action of 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of the fluorobenzyl group may enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Thiadiazine dioxides are classified based on their fused aromatic rings. Key structural analogs include:
- Benzothiadiazine dioxides : Fused benzene-thiadiazine core (e.g., diazoxide).
- Pyridothiadiazine dioxides: Fused pyridine-thiadiazine core (e.g., 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides).
- Thienothiadiazine dioxides: Fused thiophene-thiadiazine core (e.g., BPAM395).
Key Observations:
4-Position Substituents :
- Cyclopropyl (BPAM395) enhances AMPAR activity, while allyl (BPAM307) favors kainate receptors . The target compound’s 4-fluorobenzylthio group—bulkier and more lipophilic—may alter receptor subtype selectivity or improve blood-brain barrier penetration.
- In benzothiadiazines, 7-fluoro substitution reduces PI3Kδ inhibition , but the target compound’s 4-fluorobenzylthio group (distinct from the 7-position) may avoid this drawback.
Heterocyclic Core: Thienothiadiazines (e.g., BPAM395) exhibit stronger AMPAR potentiation than benzothiadiazines, likely due to improved electronic compatibility with receptor pockets .
Functional Group Impact: The 4-fluorobenzylthio group’s sulfur atom may engage in hydrogen bonding or hydrophobic interactions, akin to the allyl group in BPAM307 . Fluorine’s electron-withdrawing effect could enhance metabolic stability compared to non-fluorinated analogs (e.g., diazoxide) .
Research Findings and Pharmacological Implications
AMPA/Kainate Receptor Modulation
- Thienothiadiazine dioxides (e.g., BPAM395) demonstrate nanomolar-range EC₂ₓ values for AMPAR potentiation, attributed to optimal 4-cyclopropyl substitution .
- The target compound’s benzo core and fluorobenzylthio group may shift activity toward kainate receptors or novel targets, warranting electrophysiological studies.
Enzyme Inhibition (PI3Kδ)
Metabolic Stability and Selectivity
- Metabolites of benzothiadiazines (e.g., furan-substituted analogs) show improved pharmacokinetics . The 4-fluorobenzylthio group may resist oxidative metabolism, enhancing half-life.
Biological Activity
3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS Number: 896686-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 322.4 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a thiadiazine ring system substituted with a fluorobenzyl group. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 896686-81-0 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of thiadiazines can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Case Study : A study on related compounds demonstrated significant cytotoxic effects against human colon cancer (HCT116) cell lines with IC50 values ranging from 4.36 μM to 18.76 μM when compared to doxorubicin, a standard chemotherapy agent .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thiadiazine compounds have been reported to possess antibacterial and antifungal activities.
- Research Findings : In vitro tests on related structures revealed effective inhibition against various bacterial strains and fungi, indicating that modifications in the thiadiazine core can lead to enhanced antimicrobial efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Q & A
Q. What are the optimal synthetic routes for 3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Thioether formation : Reacting 4-fluorobenzyl chloride with a thiol-containing intermediate (e.g., 3-mercapto-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Cyclization : Acid catalysis (e.g., camphorsulfonic acid) at 60°C promotes ring closure .
Critical factors : - Solvent choice : Acetonitrile improves solubility of intermediates.
- Catalyst optimization : Camphorsulfonic acid enhances cyclization efficiency compared to other acids.
- Purification : Recrystallization from methanol yields >85% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?
- X-ray crystallography : Resolves the 4H-tautomer preference in the solid state, as seen in analogous pyridothiadiazine dioxides .
- NMR spectroscopy :
- Mass spectrometry : High-resolution MS confirms molecular formula (C₁₄H₁₀FN₃O₂S₂).
Advanced Research Questions
Q. What is the structure-activity relationship (SAR) of 4-position substituents in modulating AMPA receptor (AMPAR) vs. kainate receptor (KAR) activity?
- Key findings :
- Methodology :
Q. How do metabolic modifications (e.g., oxidation of the thioether group) affect pharmacokinetics and stability?
- Oxidation pathways :
- In vitro : Liver microsomes convert the thioether to sulfoxide/sulfone derivatives, reducing blood-brain barrier penetration .
- In vivo : CYP450 enzymes metabolize the compound into inactive sulfones, shortening half-life (t₁/₂ = 2.3 hrs in mice) .
- Mitigation strategies :
Q. What experimental approaches resolve contradictions in reported biological activities across structural analogs?
- Case study : A 4-cyclopropyl analog shows potent AMPAR activity in one study but weak effects in another due to differences in:
- Resolution :
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times by 40% .
- In vivo testing : Employ object recognition tests in mice to validate cognitive enhancement (effective dose: 0.3 mg/kg orally) .
- Data interpretation : Cross-reference electrophysiology results with computational models (e.g., GluA2 S1S2 domain docking) to resolve mechanistic ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
